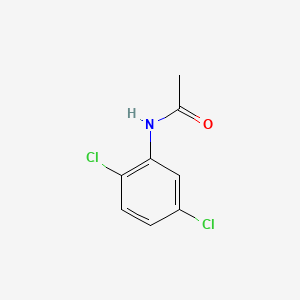

2',5'-Dichloroacetanilide

描述

Historical Context and Significance in Acetanilide (B955) Chemistry

The story of 2',5'-dichloroacetanilide is intrinsically linked to the broader history of acetanilide and the rise of synthetic organic chemistry. Acetanilide itself, with the chemical formula C₆H₅NHC(O)CH₃, was first synthesized in 1852 by Charles Gerhardt. However, its significance soared in 1886 when it was serendipitously discovered to possess antipyretic (fever-reducing) properties and was subsequently marketed under the trade name Antifebrin. digitellinc.comwikipedia.org This discovery catalyzed a wave of research into aniline (B41778) derivatives, as chemists sought to create analogues with improved efficacy and reduced toxicity. digitellinc.comnih.gov

The development of chlorinated acetanilides, including this compound, is a part of the wider expansion of organochlorine chemistry during the 20th century. The introduction of chlorine atoms to the acetanilide structure was found to modify its chemical and physical properties, opening up new avenues for its use as a synthetic intermediate. The synthesis of various chloroacetanilide isomers was explored, with early methods for chlorination being developed and refined over time. For instance, studies in the early 20th century investigated the chlorination of acetanilide using reagents like bleaching powder in acetic acid, which led to the formation of ortho- and para-chloroacetanilides. zenodo.org

Current Research Trajectories and Academic Relevance

In contemporary chemical research, this compound is primarily valued as a versatile chemical intermediate. Its applications span several fields, including the synthesis of agrochemicals, dyes, and pharmaceuticals. The presence of two chlorine atoms and an acetamido group provides multiple reactive sites for further chemical transformations.

In the agrochemical sector, this compound serves as a precursor in the synthesis of more complex molecules. For example, it is used as an intermediate in the production of 2',5'-dichloro-4'-nitroacetanilide, a compound with applications in agrochemical synthesis. lookchem.com The broader class of chloroanilines, from which dichloroacetanilides are derived, are known intermediates in the manufacturing of various dyes and agricultural chemicals. nih.gov

The pharmaceutical industry also utilizes chlorinated acetanilides as building blocks for active pharmaceutical ingredients (APIs). While not always specifying the 2',5'-isomer, derivatives of dichloroacetanilide are involved in the synthesis of drugs. For instance, benzophenones derived from dichloroacetanilides are intermediates in the synthesis of benzodiazepines like Lorazepam and Lormetazepam. evonik.com Furthermore, the degradation of dichloroaniline isomers, which are related to this compound, has been a subject of environmental and biodegradation research. A study on Bacillus megaterium IMT21 demonstrated that this bacterium could mineralize 2,5-dichloroaniline (B50420), with dichloroacetanilide being a metabolite in the degradation pathway of some isomers. microbiologyresearch.org This highlights the compound's relevance in understanding the environmental fate of industrial chemicals.

Academic research continues to explore the fundamental properties of dihaloacetanilides. Spectroscopic and conformational analyses are crucial for understanding the structure-activity relationships of these compounds. researchgate.netlumenlearning.com Techniques such as NMR, IR, and Raman spectroscopy, coupled with computational methods, are employed to study the spatial arrangement and energetics of different conformers. chemicalbook.comresearchgate.net This fundamental knowledge is essential for designing new synthetic routes and for predicting the behavior of these molecules in various chemical and biological systems.

Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₇Cl₂NO | epa.gov |

| Molecular Weight | 204.05 g/mol | |

| Appearance | White to almost white powder or crystals | |

| Melting Point | 134-137 °C | |

| CAS Number | 2621-62-7 |

Isomers of Dichloroacetanilide and their Melting Points

| Isomer | Melting Point (°C) | Reference(s) |

| 2',4'-Dichloroacetanilide | 147 | |

| This compound | 134-137 | |

| 2',6'-Dichloroacetanilide | 180-181 | |

| 3',4'-Dichloroacetanilide | 121-124 |

Structure

3D Structure

属性

IUPAC Name |

N-(2,5-dichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZFWTSENFTULW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062560 | |

| Record name | 2,5-Dichloroacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2621-62-7 | |

| Record name | N-(2,5-Dichlorophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2621-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(2,5-dichlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002621627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',5'-Dichloroacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(2,5-dichlorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dichloroacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,5-dichlorophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 ,5 Dichloroacetanilide

Regioselective Synthesis and Optimization

The synthesis of 2',5'-dichloroacetanilide is a multi-step process that requires careful control to achieve high regioselectivity and yield. The process begins with the synthesis of its precursor, 2,5-dichloroaniline (B50420), followed by an acylation reaction. Modern synthetic approaches, including the use of continuous flow reactors, are being explored to optimize this process.

Precursor Synthesis and Aniline (B41778) Functionalization Strategies

The primary precursor for the synthesis of this compound is 2,5-dichloroaniline. This precursor is most commonly produced through the catalytic hydrogenation of 1,4-dichloro-2-nitrobenzene. beilstein-journals.orgsmolecule.com This reduction selectively converts the nitro group to an amino group while preserving the chloro substituents on the aromatic ring. smolecule.com The reaction is typically carried out in an alcoholic solvent, such as ethanol, under a hydrogen atmosphere in the presence of a heterogeneous catalyst. smolecule.com To prevent dehalogenation, which is a common side reaction, specific catalysts and conditions are employed. For instance, platinum-based catalysts on carbon supports are often used, and the addition of anti-dechlorinating agents like morpholine (B109124) can further enhance the preservation of the chlorine atoms. smolecule.com Reaction temperatures are generally maintained between 110°C and 120°C with hydrogen pressures of 1.1 to 1.2 MPa. smolecule.com

Another synthetic route to 2,5-dichloroaniline involves the direct chlorination of aniline. This method relies on electrophilic aromatic substitution to introduce chlorine atoms onto the aniline ring. smolecule.com Controlling the regioselectivity of this reaction to favor the 2,5-disubstituted product can be challenging. However, advancements in catalysis, such as the use of palladium catalysts with mediating agents like norbornene, have enabled more controlled meta-C-H chlorination of anilines. smolecule.com

Table 1: Synthesis of 2,5-dichloroaniline

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1,4-dichloro-2-nitrobenzene | H₂, Platinum catalyst, Ethanol, 110-120°C, 1.1-1.2 MPa | 2,5-dichloroaniline | High | smolecule.com |

| 1,4-dichloro-2-nitrobenzene | Hydrazine hydrate, Catalyst, Ethanol, 60°C | 2,5-dichloroaniline | - | libretexts.org |

| Aniline | Chlorine, Palladium catalyst, Norbornene | 2,5-dichloroaniline | - | smolecule.com |

Acylation Reactions for N-Arylamide Formation

The conversion of 2,5-dichloroaniline to this compound is achieved through an acylation reaction, a type of nucleophilic acyl substitution. The amino group of 2,5-dichloroaniline acts as a nucleophile, attacking an acylating agent. Commonly used acylating agents for this transformation include acetic anhydride (B1165640) and acetyl chloride. semanticscholar.org

When acetic anhydride is used, the reaction is often carried out in the presence of a catalyst such as a small amount of concentrated sulfuric acid or zinc dust to prevent oxidation of the aniline. semanticscholar.org The reaction with acetyl chloride is also a viable method, though it can be more vigorous. In both cases, a base like pyridine (B92270) or triethylamine (B128534) may be used to neutralize the acidic byproduct (acetic acid or hydrochloric acid, respectively). google.com

The optimization of these reactions involves controlling parameters such as temperature, reaction time, and the stoichiometry of the reactants to maximize the yield and purity of the N-arylamide product, this compound.

Continuous Flow Reactor Applications in Acetanilide (B955) Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals, offering advantages such as improved safety, better heat and mass transfer, and the potential for straightforward scaling-up. hep.com.cnrsc.org The synthesis of acetanilides, including this compound, can be adapted to continuous flow reactor systems.

In a typical setup, solutions of the aniline derivative (e.g., 2,5-dichloroaniline) and the acylating agent are pumped into a heated reactor coil. The residence time in the reactor is controlled by the flow rate and the reactor volume, allowing for precise control over the reaction conditions. rsc.org This methodology can lead to higher yields and purity of the product in shorter reaction times compared to traditional batch processes. google.com For instance, the synthesis of acetanilide from aniline and acetic anhydride has been successfully demonstrated in a continuous flow system, achieving a high yield with a residence time of only 40 minutes at 50°C. google.com The principles of this approach are directly applicable to the synthesis of this compound, offering a more efficient and scalable manufacturing process. The deacylation of acetanilides has also been studied in high-temperature and high-pressure continuous microreactors, demonstrating the versatility of flow chemistry for both the formation and cleavage of the amide bond. hep.com.cn

Derivatization Chemistry and Functional Group Interconversions

The aromatic ring and the acetyl group of this compound provide sites for further chemical modifications, allowing for the synthesis of a variety of derivatives. Halogenation and nitration are two key electrophilic aromatic substitution reactions that have been explored to introduce additional functional groups onto the benzene (B151609) ring.

Halogenation Reactions on the Aromatic Ring

The introduction of additional halogen atoms onto the aromatic ring of this compound can be achieved through electrophilic halogenation. The directing effects of the existing substituents—the acetamido group (-NHCOCH₃) and the two chlorine atoms—play a crucial role in determining the position of the incoming halogen. The acetamido group is an ortho-, para-director and an activating group, while the chlorine atoms are ortho-, para-directing but deactivating groups. pressbooks.pubunizin.org

In the case of this compound, the positions ortho and para to the activating acetamido group are positions 6 and 4, respectively. The chlorine at position 5 will sterically hinder attack at position 6 to some extent. The chlorine at position 2 will also influence the electron distribution. Therefore, electrophilic attack is most likely to occur at the less sterically hindered position 4 or position 6.

Recent advancements in catalysis have provided more selective methods for halogenation. For example, palladium-catalyzed ortho-halogenation of acetanilides using N-halosuccinimides (NXS) has been developed. beilstein-journals.org This method allows for the regioselective introduction of iodine, bromine, or chlorine at the position ortho to the acetamido group. beilstein-journals.org The reaction proceeds via a C-H bond activation mechanism, offering high yields and selectivity. beilstein-journals.org This technique could be applied to this compound to selectively introduce a halogen at the 6-position.

Table 2: Potential Halogenation Reactions of this compound

| Halogenating Agent | Catalyst/Conditions | Expected Major Product(s) | Reference |

|---|---|---|---|

| N-Iodosuccinimide (NIS) | Pd(OAc)₂, PTSA, Ball-milling | 2',5'-Dichloro-6'-iodoacetanilide | beilstein-journals.org |

| N-Bromosuccinimide (NBS) | Pd(OAc)₂, PTSA, Ball-milling | 2',5'-Dichloro-6'-bromoacetanilide | beilstein-journals.org |

| N-Chlorosuccinimide (NCS) | Pd(OAc)₂, PTSA, Ball-milling | 2',5',6'-Trichloroacetanilide | beilstein-journals.org |

| Bromine (Br₂) | Acetic acid | Mixture of 4'-bromo- and 6'-bromo-2',5'-dichloroacetanilide | researchgate.net |

Nitration Reactions and Regioselectivity Studies

The nitration of this compound involves the introduction of a nitro group (-NO₂) onto the aromatic ring through electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the acetamido and chloro substituents. As an ortho-, para-director, the acetamido group directs the incoming nitro group to the 4- and 6-positions. The chloro groups are also ortho-, para-directors but are deactivating.

A study on the nitration of the isomeric 3,4-dichloroacetanilide provides valuable insights into achieving high regioselectivity. google.com In that case, using a nitrating mixture of nitric acid and sulfuric acid with a strength of 100% to 107% resulted in the highly regioselective formation of 2-nitro-4,5-dichloroacetanilide. google.com This suggests that careful control of the nitrating agent's strength and the reaction temperature is crucial for controlling the position of nitration in dichlorinated acetanilides. For this compound, nitration is expected to favor the positions activated by the acetamido group, with the 4- and 6-nitro isomers being the most likely products. A batchwise nitration of 2,5-dichloroacetanilide has been mentioned in a patent, though specific details on isomer distribution were not provided. u-szeged.hu Research on the nitration of 2,4-dichloroacetanilide (B1585602) has shown that the 6-nitro product is formed, rather than the 5-nitro isomer, highlighting the strong directing effect of the acetamido group to the ortho position. researchgate.net

Table 3: Potential Nitration Products of this compound

| Nitrating Agent | Conditions | Expected Major Product(s) | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄ | Controlled temperature | 2',5'-Dichloro-4'-nitroacetanilide and 2',5'-Dichloro-6'-nitroacetanilide | researchgate.netgoogle.com |

| Nitric acid/Acetic anhydride | - | Mixture of nitro isomers | dss.go.th |

Nucleophilic Substitution Reactions involving the Amide Moiety

The amide functional group is generally the least reactive among carboxylic acid derivatives towards nucleophilic acyl substitution. futurelearn.com This reduced reactivity is attributed to the delocalization of the nitrogen atom's lone pair of electrons into the carbonyl group, which decreases the electrophilicity of the carbonyl carbon. futurelearn.com Consequently, reactions involving the direct substitution of the amide moiety in this compound typically require harsh conditions or activation of the amide group.

Common transformations include:

Hydrolysis: The amide bond can be cleaved through hydrolysis under strong acidic or basic conditions to yield 2,5-dichloroaniline and acetic acid. This process, however, often requires prolonged heating.

Reduction to Amines: A powerful method for transforming the amide is reduction. Reagents like lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group of the amide to a methylene (B1212753) group (-CH₂-), converting this compound into N-ethyl-2,5-dichloroaniline. uomustansiriyah.edu.iq This reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by elimination of the oxygen atom. uomustansiriyah.edu.iq

Activated Amide Substitution: In biological systems and advanced synthetic chemistry, amides can be activated to facilitate substitution. For instance, reaction with ATP can form an acyl phosphate (B84403) intermediate. libretexts.org This activated intermediate is much more susceptible to nucleophilic attack. An incoming nucleophile, such as an amine, can then displace the activated oxygen group to form a new bond, a process seen in the formation of amidinium ions. libretexts.org While not widely documented for this compound specifically, this principle represents a key strategy for overcoming the inherent stability of the amide bond.

Reactions with Dichlorocarbene (B158193)

Dichlorocarbene (:CCl₂) is a highly reactive intermediate that can engage in various chemical transformations. wikipedia.org Its reaction with acetanilide derivatives can lead to several products depending on the reaction conditions and the specific substrate. While direct studies on this compound are sparse, analogies can be drawn from reactions with similar compounds, such as N,N-dimethylaniline. cdnsciencepub.com

A plausible mechanism involves the initial deprotonation of the amide N-H by the strong base used to generate the dichlorocarbene (e.g., NaOH or potassium tert-butoxide from chloroform). The resulting anion could then react with dichlorocarbene. Research on the reaction of azobenzene (B91143) with dichlorocarbene has shown that dichloroacetanilide can be formed as a product, indicating the complexity of these reaction pathways. oup.com Another study involving N-methylaniline and a dichlorocarbene precursor resulted in the formation of N-methyl-α,α-dichloroacetanilide. cdnsciencepub.com

| Reactant | Proposed Intermediate/Pathway | Potential Product(s) |

| This compound | Reaction at the amide nitrogen | N-(2,5-Dichlorophenyl)-2,2-dichloroacetamide |

| This compound | Insertion into the aromatic C-H bond | Dichloromethyl-substituted this compound isomers |

| This compound | Cyclopropanation of the aromatic ring | Benzene ring adducts (unstable, likely to rearrange) |

Advanced Synthetic Strategies and Complex Molecule Construction

The this compound framework serves as a versatile starting point for constructing more complex molecules, leveraging the reactivity of the aromatic ring and the amide group.

Utilization as a Building Block in Multi-Step Organic Synthesis

A key application of substituted acetanilides is their use as foundational units in multi-step syntheses to create complex heterocyclic systems. vapourtec.comudel.edu A notable example is the synthesis of 3-hydroxy-4-arylquinolin-2(1H)-ones. In a documented procedure, a dichloroacetanilide derivative undergoes a Darzens condensation with an aromatic aldehyde, such as 3-nitrobenzaldehyde, to form an epoxide. mdpi.com This epoxide intermediate is then subjected to an intramolecular Friedel–Crafts alkylation under acidic conditions, leading to the formation of the quinolinone core structure. mdpi.com This strategy highlights how the relatively simple acetanilide structure can be elaborated into medicinally relevant scaffolds.

Asymmetric Synthesis Approaches Involving this compound Scaffolds

Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule. iipseries.org While specific examples employing the this compound scaffold are not prominent in the literature, its structure allows for the application of established asymmetric strategies. A common method involves the temporary attachment of a chiral auxiliary to the achiral substrate. numberanalytics.comdu.ac.in This auxiliary directs a subsequent stereoselective reaction, after which it can be removed.

A hypothetical approach for the asymmetric functionalization of this compound could involve the following steps:

Attachment of Chiral Auxiliary: The acetyl group could be replaced with a chiral acyl group, or a chiral auxiliary (e.g., an Evans oxazolidinone) could be attached to the nitrogen atom after N-alkylation. numberanalytics.com

Stereoselective Reaction: An enolate could be formed from the acetyl group, followed by a diastereoselective alkylation or aldol (B89426) reaction. The steric bulk of the chiral auxiliary would favor attack from one face, leading to a high diastereomeric excess.

Removal of Auxiliary: The chiral auxiliary would then be cleaved to reveal the enantiomerically enriched product.

| Step | Description | Example Reagent/Method | Resulting Intermediate/Product |

| 1 | N-Alkylation | NaH, then (R)-2-bromo-1-phenylethanol | Chiral N-substituted this compound |

| 2 | Diastereoselective Enolate Alkylation | LDA, then Methyl Iodide | Diastereomerically enriched α-alkylated product |

| 3 | Auxiliary Removal | Hydrogenolysis (e.g., H₂, Pd/C) | Enantiomerically enriched N-(2,5-dichlorophenyl)propanamide |

Catalytic Transformations for Derivatization

Catalytic methods offer efficient and selective routes to derivatize the this compound scaffold. The two chlorine atoms on the aromatic ring are prime sites for catalytic cross-coupling reactions, which are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Catalytic Hydrogenation: As seen in related structures, other functional groups introduced onto the molecule can be selectively transformed. For example, a nitro group introduced onto the ring can be catalytically hydrogenated to an amine using catalysts like PtO₂ without affecting the chloro substituents. dokumen.pub

Cross-Coupling Reactions: The C-Cl bonds can be activated by various transition metal catalysts (typically palladium- or copper-based) to participate in reactions such as:

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, attaching new aryl or alkyl groups.

Buchwald-Hartwig Amination: Reaction with amines to replace a chlorine atom with a nitrogen-based functional group.

Heck Coupling: Reaction with alkenes to form substituted olefins.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

These catalytic transformations allow for the systematic modification of the this compound core, enabling the synthesis of a diverse library of derivatives for various applications, including agrochemicals and pharmaceuticals. dokumen.pub

Reaction Mechanism Elucidation and Mechanistic Studies

Investigation of Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) on the 2',5'-dichloroacetanilide ring is significantly influenced by the directing and activating or deactivating nature of the acetamido and chloro substituents.

The benzene (B151609) ring of this compound is substituted with three groups: two chlorine atoms and an acetamido group (-NHCOCH₃). The reactivity of the ring towards electrophiles is a net result of the electronic effects of these substituents.

Acetamido group: The acetamido group is a powerful activating group. The nitrogen atom's lone pair can be delocalized into the benzene ring via resonance (+R effect), significantly increasing the electron density of the ring and making it more susceptible to electrophilic attack. This resonance effect is much stronger than the group's electron-withdrawing inductive effect (-I), making it a strong activator and an ortho, para-director. However, steric hindrance from the two ortho-chlorine atoms in related compounds like 2',6'-dichloroacetanilide can force the acetamido group out of the plane of the ring, inhibiting this resonance stabilization. spcmc.ac.in

The positions of the existing substituents dictate the regioselectivity of further electrophilic substitutions. The acetamido group strongly directs incoming electrophiles to its ortho (C2', C6') and para (C4') positions. The chlorine at C2' directs to its ortho (C3') and para (C6') positions, while the chlorine at C5' directs to its ortho (C4', C6') positions.

Considering the combined effects:

Position C6' : This position is ortho to the powerful activating acetamido group and ortho to the C5'-chloro and meta to the C2'-chloro. This makes it a highly favored position for electrophilic attack.

Position C4' : This position is para to the acetamido group but is blocked by the C5'-chloro group's directing effect and potential steric hindrance.

Position C3' : This position is meta to the acetamido group, making it electronically disfavored.

Studies on similar dihaloacetanilides confirm these directing effects. For instance, the nitration of 2,4-dichloroacetanilide (B1585602) yields 2,4-dichloro-6-nitroacetanilide, with the nitro group entering the position ortho to the acetamido group and meta to the two chloro groups. researchgate.net This highlights the dominant directing influence of the acetamido group. Similarly, bromination of 2,4-dichloroaniline (B164938) results in substitution at the C6 position. researchgate.net

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Preference |

| -NHCOCH₃ | -I (Withdrawing) | +R (Donating) | Activating | ortho, para |

| -Cl | -I (Withdrawing) | +R (Donating) | Deactivating | ortho, para |

Electronic Effects of Chlorine Substituents on Ring Activation/Deactivation

Nucleophilic Acyl Substitution Mechanisms

The acetamido group of this compound can undergo nucleophilic acyl substitution. A key example is the hydrolysis of the amide bond to yield 2,5-dichloroaniline (B50420). This reaction typically occurs under acidic or basic conditions. google.com

The general mechanism for nucleophilic acyl substitution involves a two-step addition-elimination process. masterorganicchemistry.comlscollege.ac.in

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon of the amide, breaking the C=O pi bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom. libretexts.org

Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the leaving group. In the case of amide hydrolysis, the leaving group is the amine. libretexts.org

The reactivity of acyl derivatives towards nucleophilic substitution is influenced by the ability of the leaving group to depart. Acid halides are the most reactive, followed by anhydrides, esters, and amides. lscollege.ac.in Amides are generally the least reactive of the carboxylic acid derivatives due to the poor leaving group ability of the amide anion (-NHR). libretexts.org The reaction is often catalyzed by acid (which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic) or base (which provides a stronger nucleophile, e.g., OH⁻). lscollege.ac.in For example, the hydrolysis of 2,4-dichloroacetanilide to 2,4-dichloroaniline is achieved through acid hydrolysis. google.com

Mechanistic Pathways in Complex Reaction Systems

This compound can serve as a precursor or intermediate in the synthesis of more complex molecules, such as dyes and pharmaceuticals. google.com For instance, it can be formed during the reduction of 2,5-dichloronitrobenzene in the presence of acetic anhydride (B1165640). njit.edu One study describes the reduction of 2,5-dichloronitrobenzene with anhydrous stannous chloride in acetic anhydride, which yielded this compound. njit.edu The yield for this specific reaction was noted as nineteen percent of the theoretical yield, which was the lowest among the various aromatic nitro compounds tested. njit.edu

The compound can also be involved in rearrangement reactions. While specific studies on this compound are scarce, related N-chloroamides are known to undergo the Orton rearrangement under acidic conditions, where a halogen atom migrates from the amide nitrogen to the aromatic ring. spcmc.ac.in The mechanism involves the formation of an electrophilic chlorine species that then participates in an electrophilic aromatic substitution. spcmc.ac.in

Theoretical Approaches to Reaction Mechanism Prediction

While specific theoretical studies focused solely on this compound are not widely available in the searched literature, computational chemistry provides powerful tools for predicting reaction mechanisms. Methods like Density Functional Theory (DFT) can be used to model:

Electron density distribution: To predict the most nucleophilic and electrophilic sites in the molecule.

Transition state geometries and energies: To calculate activation barriers for different reaction pathways (e.g., substitution at C4' vs. C6').

Reaction energy profiles: To determine the thermodynamic feasibility and kinetic favorability of a proposed mechanism.

Substituent effects: To quantify the electronic (-I, +R) and steric influences of the chloro and acetamido groups on the aromatic ring's reactivity.

For related systems, computational studies have been used to investigate the barriers to rotation in N-aryl amides and to understand the mechanisms of cyclization reactions. pitt.edu Such theoretical approaches could be applied to this compound to elucidate the finer details of its electrophilic substitution patterns or its behavior in complex reaction environments.

Spectroscopic Characterization and Structural Elucidation of 2 ,5 Dichloroacetanilide and Its Derivatives

Nuclear Quadrupole Resonance (NQR) Spectroscopy Investigations

Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive method for probing the local electronic environment of quadrupolar nuclei, such as chlorine. It provides valuable insights into the molecular and crystal structure of solid-state compounds.

Analysis of Chlorine NQR Frequencies and Zeeman Effect

In a study of crystalline 2',5'-dichloroacetanilide, two distinct NQR frequencies for the chlorine atoms were observed at both room temperature and liquid nitrogen temperature. ias.ac.in At room temperature, the frequencies were measured at 34.606 MHz and 35.212 MHz. ias.ac.in Upon cooling to liquid nitrogen temperature, these frequencies shifted to 34.832 MHz and 35.791 MHz, respectively. ias.ac.in The presence of two separate resonance lines indicates that the two chlorine atoms within the molecule are in chemically inequivalent environments. ias.ac.in

To further investigate the crystal structure, the Zeeman effect on these NQR lines was analyzed using a single crystal. ias.ac.in The Zeeman effect involves the splitting of NQR lines in the presence of an external magnetic field and provides information about the orientation of the electric field gradient (EFG) tensor at the nucleus. frontiersin.orgdiva-portal.orgaps.org The analysis of the zero-splitting loci for each resonance line revealed two crystallographically equivalent but physically non-equivalent directions for the principal Z-axes of the EFG tensor. ias.ac.in The angle between these two directions was determined to be 77° for both the low-frequency and high-frequency resonance lines. ias.ac.in

The asymmetry parameter (η) of the EFG tensor, which measures the deviation from axial symmetry, was also determined from the Zeeman analysis. For the low-frequency line, η was found to be 0.04, and for the high-frequency line, it ranged from 0.02 to 0.06. ias.ac.in These small values indicate that the electric field gradient at the chlorine nuclei is nearly axially symmetric.

Table 1: Chlorine NQR Frequencies in this compound

| Temperature | Low Frequency (MHz) | High Frequency (MHz) |

|---|---|---|

| Room Temperature | 34.606 ias.ac.in | 35.212 ias.ac.in |

| Liquid Nitrogen Temperature | 34.832 ias.ac.in | 35.791 ias.ac.in |

Correlation with Molecular and Crystal Structure

The NQR data provides significant clues about the crystal structure of this compound. The observation of two NQR lines is consistent with the chemical inequivalence of the chlorine atoms at positions 2' and 5' on the phenyl ring. ias.ac.in The Zeeman effect analysis, revealing two principal Z-axis directions, suggests that the crystal system is likely monoclinic or orthorhombic. ias.ac.in The fact that the two sets of loci for the low and high-frequency lines were identical suggests that the unit cell contains either two or a multiple of two molecules. ias.ac.in

Furthermore, the NQR data allows for the estimation of the ionic, single-bond, and double-bond character of the C-Cl bonds. For this compound, the bond characters for both chlorine atoms were found to be nearly identical, with a ratio of approximately 25% ionic, 74% single bond, and 1% double bond character. ias.ac.in The analysis also indicated an in-plane bending of the C-Cl bonds by approximately 1°. ias.ac.in The NQR spectrum serves as a unique "fingerprint" for the specific crystalline form of a compound, making it a valuable tool for identifying and characterizing different polymorphs. semanticscholar.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. conductscience.com By analyzing the chemical shifts and coupling patterns of different nuclei, detailed information about the connectivity and conformation of a molecule can be obtained.

Proton (¹H) NMR Spectral Analysis for Aromatic and Amide Protons

The ¹H NMR spectrum of this compound provides characteristic signals for its aromatic and amide protons. The chemical shift of a proton is influenced by its electronic environment, including inductive effects and aromatic ring currents. conductscience.com

In a typical ¹H NMR spectrum of this compound recorded in a solvent like deuterochloroform (CDCl₃), the amide proton (NH) signal is expected to appear as a broad singlet. spcmc.ac.inresearchgate.net Its chemical shift is influenced by the electronegativity of the adjacent nitrogen and carbonyl group. The protons on the aromatic ring will exhibit a complex splitting pattern due to spin-spin coupling with each other. The exact chemical shifts will depend on their position relative to the chlorine and acetamido substituents.

Table 2: Representative ¹H NMR Data for this compound

| Proton | Expected Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| Amide (NH) | ~7.5 - 8.5 | Broad Singlet |

| Aromatic (Ar-H) | ~7.0 - 8.5 | Multiplet |

| Methyl (CH₃) | ~2.2 | Singlet |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Carbon-13 (¹³C) NMR Chemical Shift Assignments

The ¹³C NMR spectrum of this compound provides information about each unique carbon atom in the molecule. libretexts.org The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms. libretexts.org

The spectrum will show distinct signals for the carbonyl carbon, the two carbons of the methyl group, and the six carbons of the dichlorinated aromatic ring. The carbonyl carbon will appear at the most downfield position (lowest field) due to the strong deshielding effect of the double-bonded oxygen. The aromatic carbons will resonate in the typical aromatic region, with their specific shifts influenced by the chlorine and acetamido substituents. The methyl carbon will appear at the most upfield position (highest field).

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Expected Chemical Shift Range (ppm) |

|---|---|

| Carbonyl (C=O) | 165 - 175 |

| Aromatic (C-Cl) | 125 - 135 |

| Aromatic (C-N) | 135 - 145 |

| Aromatic (C-H) | 120 - 130 |

| Methyl (CH₃) | 20 - 30 |

Note: These are general ranges and actual values can be found in spectral databases.

Conformational Analysis via NMR in Different Solvents

The conformation of this compound, particularly the orientation of the acetamido group relative to the aromatic ring, can be influenced by the solvent. NMR spectroscopy is a valuable tool for studying these conformational changes. auremn.org.br

By recording NMR spectra in a series of solvents with varying polarities, it is possible to observe changes in chemical shifts and coupling constants. rsc.org For example, the chemical shift of the amide proton is particularly sensitive to hydrogen bonding interactions with the solvent. researchgate.net In a non-polar solvent like carbon tetrachloride, intramolecular hydrogen bonding might be favored, while in a polar, hydrogen-bond-accepting solvent like dimethyl sulfoxide (B87167) (DMSO), intermolecular hydrogen bonding with the solvent will dominate. These interactions can affect the rotational barrier around the C-N bond and influence the preferred conformation. Analysis of these solvent-induced shifts can provide insights into the relative populations of different conformers in solution. auremn.org.br The use of different deuterated solvents in NMR is common practice, and the residual solvent signals must be taken into account during spectral interpretation. ucla.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the characterization of molecular structures. up.ac.za These methods probe the vibrational energy levels of molecules, which are sensitive to bond strengths, molecular geometry, and intermolecular interactions. up.ac.za While IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to a change in the molecular dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is dependent on changes in the molecule's polarizability. up.ac.zaplus.ac.at Consequently, these two techniques often provide complementary information. spectroscopyonline.com

The vibrational spectrum of this compound is dominated by contributions from its amide and dichlorinated aromatic ring moieties.

The amide group gives rise to several characteristic bands. The N-H stretching vibration is typically observed as a strong band in the IR spectrum, generally in the region of 3400-3200 cm⁻¹. In a study of 2',5'-dichloroacetoacetanilide, a related compound, a broad band observed between 2900-3400 cm⁻¹ was attributed to an intramolecularly hydrogen-bonded amide proton. oup.com The amide I band, which is primarily due to the C=O stretching vibration, is a strong and sharp absorption in the IR spectrum, typically found between 1700 cm⁻¹ and 1600 cm⁻¹. For this compound, this band has been noted to be clearly observed around 1700-1600 cm⁻¹. oup.com The amide II band, resulting from a coupling of the N-H in-plane bending and C-N stretching vibrations, appears in the region of 1600-1500 cm⁻¹.

The aromatic moiety also presents a set of characteristic vibrations. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. core.ac.uk The C-C stretching vibrations within the benzene (B151609) ring are observed in the 1600-1400 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations also provide structural information. For instance, in related chlorobenzaldehydes, in-plane C-H bending vibrations have been assigned in the 1300-1000 cm⁻¹ range. core.ac.uk

The C-Cl stretching vibrations of the dichlorinated ring are expected at lower frequencies, typically in the range of 800-600 cm⁻¹, and are often more prominent in the Raman spectrum.

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|---|

| N-H Stretch | Amide | 3400-3200 | IR |

| C-H Stretch (Aromatic) | Aromatic Ring | >3000 | IR, Raman |

| Amide I (C=O Stretch) | Amide | ~1700-1600 | IR |

| Amide II (N-H Bend, C-N Stretch) | Amide | 1600-1500 | IR |

| C=C Stretch (Aromatic) | Aromatic Ring | 1600-1400 | IR, Raman |

| C-H In-plane Bend (Aromatic) | Aromatic Ring | 1300-1000 | IR, Raman |

| C-Cl Stretch | Aromatic Ring | 800-600 | Raman, IR |

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical consideration in the pharmaceutical and materials sciences. Different polymorphic forms of a compound can exhibit distinct physical properties. Vibrational spectroscopy is a highly sensitive technique for identifying and characterizing polymorphs because the spectra are influenced by the crystal lattice environment and intermolecular interactions, such as hydrogen bonding. brunel.ac.uknih.gov

Changes in the crystal packing and molecular conformation between polymorphs lead to shifts in the positions and intensities of vibrational bands. americanpharmaceuticalreview.com For instance, a study on the polymorphism of 4-methyl-2-nitroacetanilide demonstrated that the different polymorphic forms exhibit distinct IR and Raman spectra in the solid state. brunel.ac.uk These spectral differences are particularly noticeable in regions corresponding to vibrations involved in intermolecular interactions, such as N-H and C=O stretching in amides. brunel.ac.uk

For this compound, the presence of different polymorphic forms would likely manifest as variations in the N-H and C=O stretching frequencies due to differences in hydrogen-bonding networks within the crystal lattice. The low-frequency region of the Raman spectrum (below 400 cm⁻¹), which corresponds to lattice vibrations, is also highly diagnostic for polymorphism.

| Vibrational Mode | Polymorph A (cm⁻¹) | Polymorph B (cm⁻¹) | Expected Spectral Change |

|---|---|---|---|

| N-H Stretch | 3280 | 3250 | Shift to lower frequency in the form with stronger H-bonding |

| Amide I (C=O Stretch) | 1670 | 1655 | Shift to lower frequency in the form with stronger H-bonding |

| Lattice Vibrations (Raman) | 85, 120 | 95, 135 | Different number and/or position of bands |

Characteristic Absorption Bands of Amide and Aromatic Moieties

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. savemyexams.com In electron impact (EI) ionization, a high-energy electron beam bombards the sample, causing the removal of an electron to form a molecular ion (M+•). chemguide.co.ukacdlabs.com This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. chemguide.co.uk The resulting fragmentation pattern is reproducible and provides valuable information about the molecule's structure. acdlabs.com

For this compound (molar mass approximately 204.05 g/mol ), the molecular ion peak would be expected at an m/z corresponding to its molecular weight. chemicalbook.com The fragmentation of amides is well-characterized. A common fragmentation pathway is the α-cleavage, the breaking of the bond adjacent to the carbonyl group.

Key fragmentation pathways for this compound would likely include:

Loss of a ketene (B1206846) (CH₂=C=O) group: This would result from a McLafferty-type rearrangement or cleavage, leading to the formation of a 2,5-dichloroaniline (B50420) radical cation.

Cleavage of the amide bond: This can occur in two ways:

Formation of the acylium ion [CH₃CO]⁺ with an m/z of 43. This is often a prominent peak in the mass spectra of acetamides. libretexts.org

Formation of the [M-43]⁺ fragment, which corresponds to the 2,5-dichlorophenylamino cation.

Loss of chlorine atoms: Stepwise loss of chlorine atoms from the aromatic ring or from fragments containing the ring can also be observed.

The stability of the resulting fragments influences the intensity of their corresponding peaks in the mass spectrum. chemguide.co.uk Aromatic ions are generally stable, so fragments containing the dichlorophenyl ring are expected to be abundant.

| m/z | Proposed Fragment Ion | Plausible Origin |

|---|---|---|

| 203/205/207 | [C₈H₇Cl₂NO]⁺˙ | Molecular Ion (M⁺˙) |

| 161/163 | [C₆H₄Cl₂N]⁺˙ | Loss of ketene (CH₂CO) |

| 126 | [C₆H₄ClN]⁺˙ | Loss of ketene and one Cl atom |

| 43 | [CH₃CO]⁺ | Acylium ion from α-cleavage |

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in characteristic isotopic patterns for chlorine-containing fragments.

Theoretical and Computational Investigations of 2 ,5 Dichloroacetanilide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. escholarship.org DFT methods calculate the electron density of a system to determine its energy and other properties, making it ideal for investigating molecules like 2',5'-dichloroacetanilide. nih.gov

Electronic Structure and Molecular Orbital Analysis

DFT calculations are employed to determine the ground-state electronic structure and molecular orbitals of this compound. The analysis typically begins with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich dichlorophenyl ring and the lone pair of the nitrogen atom. The LUMO is likely distributed over the acetamido group and the aromatic ring, particularly influenced by the electron-withdrawing chloro substituents.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive. DFT calculations can provide quantitative values for these electronic properties.

Table 1: Illustrative Electronic Properties of this compound from a Hypothetical DFT Calculation This table presents representative data that would be obtained from DFT calculations for illustrative purposes.

| Property | Hypothetical Value | Description |

| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

| Ionization Potential | 6.8 eV | The minimum energy required to remove an electron. |

| Electron Affinity | 1.5 eV | The energy released when an electron is added. |

| Dipole Moment | 3.2 D | A measure of the molecule's overall polarity. |

Prediction of Reactivity and Reaction Pathways

The electronic data derived from DFT calculations allow for the prediction of molecular reactivity. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. For this compound, the MEP would show negative potential (electron-rich regions, susceptible to electrophilic attack) around the carbonyl oxygen and the chlorine atoms. Regions of positive potential (electron-poor, susceptible to nucleophilic attack) would be expected around the amide hydrogen (N-H). nih.gov

Furthermore, Fukui functions can be calculated to identify the reactivity of specific atomic sites within the molecule more precisely. These functions help predict where electrophiles and nucleophiles are most likely to attack, providing a more detailed picture of reactivity than MEP alone. nih.gov The presence of two chlorine atoms on the phenyl ring significantly influences the molecule's reactivity by withdrawing electron density and directing substitution reactions.

Conformational Energy Landscape Exploration

Molecules like this compound are not rigid; they exist as an ensemble of different spatial arrangements, or conformations, due to rotation around single bonds. byjus.comquimicaorganica.org Conformational analysis using DFT explores the molecule's potential energy surface to identify stable conformers and the energy barriers that separate them.

For this compound, the key rotational degree of freedom is the torsion angle between the plane of the phenyl ring and the plane of the amide group. A DFT scan of this dihedral angle would reveal the conformational energy landscape. Due to steric hindrance from the chlorine atom at the 2' (ortho) position, a completely planar conformation is expected to be energetically unfavorable. The lowest energy conformer would likely feature a twisted arrangement to minimize steric clash between the ortho-chloro substituent and the amide group. researchgate.net Exploring this landscape helps in understanding the molecule's flexibility and the relative populations of its different shapes at thermal equilibrium. aip.orgslideshare.net

Quantum Chemical Calculations for Spectroscopic Parameter Prediction

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can then be used to interpret and verify experimental spectra. nih.govmdpi.com

DFT calculations can compute the harmonic vibrational frequencies of this compound. These theoretical frequencies correspond to the vibrational modes of the molecule, such as bond stretching and bending, which are observed experimentally in Infrared (IR) and Raman spectroscopy. ethz.ch By comparing the calculated spectrum with the experimental one, each absorption band can be assigned to a specific molecular motion. For instance, characteristic frequencies for the N-H stretch, C=O stretch, C-N stretch, and C-Cl stretches can be precisely identified. Calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. nih.gov

Table 2: Illustrative Vibrational Frequency Assignments for this compound This table presents representative data comparing typical experimental infrared frequencies with hypothetical scaled quantum chemical calculations.

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Hypothetical Calculated Frequency (cm⁻¹) |

| N-H Stretch | 3230-3270 | 3255 |

| C-H Stretch (Aromatic) | 3050-3150 | 3110 |

| C-H Stretch (Methyl) | 2920-2980 | 2950 |

| C=O Stretch (Amide I) | 1660-1680 | 1675 |

| N-H Bend (Amide II) | 1530-1550 | 1540 |

| C-C Stretch (Aromatic) | 1450-1600 | 1485 |

| C-N Stretch | 1250-1350 | 1280 |

| C-Cl Stretch | 650-850 | 780, 830 |

In addition to vibrational spectra, electronic spectra can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions, corresponding to the absorption of UV-visible light. The results can predict the maximum absorption wavelength (λmax) and explain the origin of the electronic transitions, typically relating them to excitations from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule in a condensed phase (like a solution or crystal) over time. researchgate.net MD simulations model a system containing many molecules, treating atoms as classical particles whose movements are governed by a force field. escholarship.orgaip.org

An MD simulation of this compound, for example in a box of water molecules, would provide a detailed picture of its intermolecular interactions. The primary interactions governing its behavior would be:

Hydrogen Bonding: The amide group is a classic hydrogen-bonding motif. The N-H group acts as a hydrogen bond donor, and the carbonyl oxygen (C=O) acts as a hydrogen bond acceptor. MD simulations can quantify the strength, geometry, and lifetime of these hydrogen bonds with surrounding solvent molecules.

Van der Waals Interactions: These forces, including dispersion and dipole-dipole interactions, are crucial for the interaction of the dichlorophenyl ring with other molecules. The chlorine atoms enhance the molecule's dipole moment and polarizability, influencing these interactions.

By analyzing the trajectories from an MD simulation, properties such as radial distribution functions can be calculated. These functions reveal the average distances and structuring of solvent molecules around the solute, offering quantitative insight into the nature and strength of intermolecular forces that dictate properties like solubility. byjus.comnih.gov

Biological Activity: Mechanistic Investigations and Structure Activity Relationship Sar Studies

Antimicrobial Activity: Mechanistic Investigations

The potential for 2',5'-Dichloroacetanilide to act as an antimicrobial agent is suggested by its classification as an antifungal agent in some chemical databases. medchemexpress.commedchemexpress.com However, detailed mechanistic studies are not extensively available in peer-reviewed literature. The exploration of its antimicrobial effects would theoretically involve investigating its interaction with essential microbial pathways.

Inhibition of Microbial Enzymes and Cellular ProcessesThe mode of action for antibacterial compounds typically involves interference with critical life processes of the microbe.msdmanuals.comCommon mechanisms include the inhibition of cell wall synthesis, disruption of cell membrane permeability, or interference with the synthesis of proteins and nucleic acids.msdmanuals.comFor a compound like this compound, a primary investigative step would be to screen its activity against a panel of essential bacterial enzymes. For instance, bacterial tyrosinases are metalloenzymes that have been explored as targets for developing novel chemotherapeutic agents.nih.govAnother crucial process in many bacteria is the recycling of peptidyl-tRNA, carried out by the enzyme Peptidyl-tRNA Hydrolase 1 (Pth1); inhibition of this enzyme leads to tRNA starvation and cell death, making it a viable antibiotic target.mdpi.com

Currently, specific studies detailing which, if any, of these enzymatic pathways are inhibited by this compound are not present in the available scientific literature. Future research would be required to determine its precise molecular targets within bacterial or fungal cells.

Spectrum of Activity Against Bacterial Strains (e.g., Staphylococcus aureus, MRSA)Determining the spectrum of activity is a critical step in evaluating any potential antimicrobial agent. This involves testing the compound against a variety of clinically relevant bacterial strains, including those known for high levels of antibiotic resistance, such as Methicillin-resistant Staphylococcus aureus (MRSA).wikipedia.orgMRSA is a significant public health threat responsible for difficult-to-treat infections.wikipedia.orgfrontiersin.orgThe evaluation is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium.

While the activity of numerous compounds against S. aureus and MRSA has been documented, specific data for this compound is not available. For illustrative purposes, the table below demonstrates how such data would be presented.

| Bacterial Strain | Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus (MSSA) | This compound | Data not available |

| Staphylococcus aureus (MRSA) | This compound | Data not available |

| Escherichia coli | This compound | Data not available |

| Pseudomonas aeruginosa | This compound | Data not available |

Antitubercular Activity: Structure-Activity Relationship

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health challenge, necessitating the discovery of new therapeutic agents. bjid.org.br Many research efforts focus on identifying novel molecular scaffolds and optimizing them to create potent anti-TB drugs. frontiersin.org

Derivatization Strategies for Enhanced Potency against M. tuberculosisStructure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how the chemical structure of a compound influences its biological activity.rsc.orgFor antitubercular drugs, this often involves modifying a lead compound to improve its potency, reduce toxicity, and optimize pharmacokinetic properties. Common strategies include altering substituents on aromatic rings or modifying linker moieties to enhance binding to a specific molecular target.mdpi.comFor example, studies on other chemical classes have shown that the presence of electron-withdrawing groups can be necessary for enhancing antitubercular activity.mdpi.com

Key drug targets in M. tuberculosis include enzymes involved in mycolic acid synthesis, such as enoyl-acyl carrier protein reductase (InhA), and components of the electron transport chain, like type II NADH dehydrogenase (NDH-2). nih.govfrontiersin.orgrsc.org Derivatization campaigns often aim to create analogs that are potent inhibitors of these essential enzymes. nih.gov

There are no specific SAR studies in the available literature that use this compound as a scaffold for developing antitubercular agents. Research would be needed to synthesize and test derivatives to determine if this chemical class holds promise against M. tuberculosis.

Cytotoxicity Studies in Cellular Models

A crucial aspect of drug development is the evaluation of a compound's toxicity towards mammalian cells. An ideal therapeutic agent would exhibit high toxicity against pathogens or cancer cells while having minimal effect on normal, healthy cells. nih.gov

Differential Toxicity in Cancer Cell Lines versus Primary Mammalian CellsInvestigating differential toxicity is particularly important for anticancer drug development.mdpi.comThis involves comparing the half-maximal inhibitory concentration (IC50) of a compound in various cancer cell lines against its IC50 in non-cancerous primary cells. A high degree of selectivity indicates that the compound may be able to kill cancer cells without causing significant harm to normal tissues.mdpi.comFor example, a study on the compound 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (B1207033) (DCDMNQ) showed it had significant antitumor activity against several prostate cancer cell lines with much higher IC50 values (lower toxicity) in a normal bone marrow cell line, suggesting a favorable therapeutic window.nih.gov

Specific research detailing the cytotoxic effects of this compound on cancer and primary mammalian cells has not been published. An illustrative table is provided below to show how such comparative cytotoxicity data is typically presented.

| Cell Line | Cell Type | Compound | IC50 (µM) |

|---|---|---|---|

| MCF-7 | Breast Cancer | This compound | Data not available |

| HeLa | Cervical Cancer | This compound | Data not available |

| A549 | Lung Cancer | This compound | Data not available |

| MRC-5 | Normal Lung Fibroblast | This compound | Data not available |

Structure-Activity Relationship (SAR) Analysis

Influence of the Halogenation Pattern on Biological Efficacy

The presence, number, and position of halogen atoms on the phenyl ring of acetanilides are critical determinants of their biological efficacy. Halogenation can significantly alter a molecule's lipophilicity, electronic properties, and metabolic stability, thereby affecting its absorption, distribution, target interaction, and metabolism.

Research on various substituted acetanilides reveals distinct patterns. For instance, the rate of enzymatic hydrolysis of acetanilides can be influenced by the nature and position of substituents. A study on the hydrolysis of acylanilides by an acylamidase from Fusarium solani showed that chloro-substitution decreased the rate of hydrolysis relative to the unsubstituted acetanilide (B955). semanticscholar.org Specifically, 3',4'-dichloroacetanilide was hydrolyzed at approximately 70% of the rate of acetanilide, indicating that the dichlorination pattern impacts enzymatic processing. semanticscholar.org

The position of the halogen also plays a key role. Studies on α-chloroacetanilides have shown that ring substituents influence the molecule's conformation, which can affect receptor binding. ias.ac.in Electron-withdrawing groups, like chlorine, alter the electron density on the nitrogen atom, which can impact the strength of interactions with biological targets. ias.ac.in In a study of benzenesulfonamide (B165840) analogs, which share a substituted aromatic ring structure, substitutions at different positions on the benzene (B151609) ring were associated with varying levels of transcriptional activity for the PPARγ nuclear receptor. nih.gov This highlights the principle that the precise placement of halogens is crucial for optimizing biological activity.

The type of halogen can also be a factor. While direct comparisons for acetanilides are limited in the provided literature, studies on other halogenated aromatic compounds, such as benzofuran (B130515) derivatives, have shown that changing a substituent from chlorine to bromine can significantly alter biological properties, including pro-oxidative and pro-apoptotic effects. researchgate.net This suggests that the specific halogen atom (e.g., chlorine, bromine) contributes uniquely to the pharmacological profile.

Table 1: Influence of Halogenation on Acetanilide Properties This table is illustrative, based on general findings in the literature.

| Compound | Halogenation Pattern | Observed Effect/Property | Reference Finding |

|---|---|---|---|

| Acetanilide | Unsubstituted | Baseline for comparison. | semanticscholar.org |

| p-Chloroacetanilide | Monochloro (para) | Hydrolysis rate by chick kidney acylamidase was 3.8 times that of acetanilide. | semanticscholar.org |

| 3',4'-Dichloroacetanilide | Dichloro (meta, para) | Hydrolysis rate by fungal acylamidase was ~70% of acetanilide. | semanticscholar.org |

| This compound | Dichloro (ortho, meta) | Specific biological efficacy is determined by this unique substitution pattern, influencing lipophilicity and target interaction. | General SAR Principle |

Impact of Substituent Modifications on Pharmacological Profiles

Beyond halogenation, modifications to other parts of the this compound scaffold can profoundly alter its pharmacological profile. The acetanilide core serves as a versatile scaffold in medicinal chemistry, and changes to either the N-acetyl group or the introduction of other substituents on the phenyl ring can modulate activity, selectivity, and potency. ontosight.airesearchgate.net

Research into various acetanilide derivatives has demonstrated a wide range of potential biological activities, including analgesic, anti-inflammatory, and antipyretic effects. ontosight.ai For example, the synthesis of substituted 2-(pyrazol-1-yl)acetanilides has yielded compounds with local anesthetic and antiarrhythmic actions. researchgate.net In these cases, the core acetanilide structure is maintained, but the introduction of a bulky, heterocyclic pyrazole (B372694) group drastically changes the pharmacological outcome compared to a simple halogenated acetanilide. researchgate.net

The nature of the acyl group is also significant. A comparative study of 3',4'-dichloroacetanilide and 3',4'-dichloropropionanilide (propanil) found different rates of enzymatic hydrolysis, underscoring that even a small change from an acetyl to a propionyl group on the nitrogen atom can affect metabolic stability and, consequently, biological activity. semanticscholar.org The acetamide (B32628) group itself is considered a pivotal functional group in medicinal chemistry, often improving the pharmacological profile of compounds. researchgate.net

The introduction of further substituents onto the dichlorinated ring would also be expected to modify activity. As seen in other scaffolds, adding electron-donating or electron-withdrawing groups can fine-tune the electronic environment of the molecule, affecting its ability to bind to target proteins. ias.ac.in

Table 2: Pharmacological Profiles of Modified Acetanilide Scaffolds This table provides examples of how modifying the basic acetanilide structure can lead to different biological activities.

| Core Scaffold | Modification | Resulting Compound Class | Observed Pharmacological Profile | Reference |

|---|---|---|---|---|

| Acetanilide | Addition of a 2-(diethylamino) and 3'-phenethyloxy group | Substituted Acetanilide | Potential analgesic, anti-inflammatory, antipyretic effects. | ontosight.ai |

| Iodoacetanilide | N-alkylation with pyrazole derivatives | 2-(Pyrazol-1-yl)acetanilides | Local anesthetic and antiarrhythmic actions. | researchgate.net |

| Acetanilide | ortho C-H functionalization/halogenation | ortho-Haloacetanilides | Important synthetic intermediates for further modification. | nih.gov |

| 3',4'-Dichloroacetanilide | Change of acetyl to propionyl group | 3',4'-Dichloropropionanilide | Altered rate of enzymatic hydrolysis. | semanticscholar.org |

In Silico Docking Studies for Target Affinity Prediction

In silico molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule (ligand), such as this compound, to a macromolecular target, typically a protein or enzyme. ijariie.com This method is crucial in modern drug discovery for predicting drug-target affinity and elucidating the molecular basis of interaction before undertaking costly and time-consuming experimental synthesis and testing. nih.govarxiv.org

The docking process involves several steps. First, the three-dimensional structures of both the ligand (this compound) and the target protein are obtained, either from experimental data (like X-ray crystallography) or through homology modeling. mdpi.com The ligand's structure is optimized to find its most stable conformation. mdpi.com Using software like AutoDock or PyRx, a defined binding site or "grid box" on the target protein is specified. mdpi.comnih.gov The software then systematically explores various possible conformations and orientations of the ligand within this binding site, scoring each "pose" based on a scoring function. nih.gov

The output of a docking study is typically a binding energy value (e.g., in kcal/mol), which estimates the strength of the interaction, and a visual representation of the ligand in the binding pocket. nih.goveuropeanreview.org Lower binding energy values generally indicate a more stable and favorable interaction. europeanreview.org The analysis also reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and key amino acid residues in the target's active site. mdpi.com

Table 3: Illustrative Data from a Hypothetical Docking Study This table shows the kind of data generated from a molecular docking simulation, using a hypothetical target for this compound. The values are for illustrative purposes only.

| Ligand | Hypothetical Target | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|---|

| This compound | Enzyme X (e.g., a kinase) | -7.8 | Leu83, Val35, Ala52 | Hydrophobic interactions with the dichlorophenyl ring. |

| This compound | Enzyme X (e.g., a kinase) | -7.8 | Gln135, Ser130 | Hydrogen bond with the carbonyl oxygen of the acetamido group. |

| Reference Inhibitor | Enzyme X (e.g., a kinase) | -9.2 | Leu83, Val35, Gln135 | Hydrophobic and hydrogen bonding. |

Environmental Transformation and Degradation Pathways of 2 ,5 Dichloroacetanilide

Biotransformation Studies

The biotransformation of 2',5'-dichloroacetanilide involves the metabolic processes of microorganisms that can lead to its degradation. While specific studies on this compound are limited, research on closely related isomers provides insight into its potential microbial degradation.

Microbial Degradation Pathways in Environmental Matrices

The microbial degradation of chloroanilines, which are potential metabolites of dichloroacetanilides, has been a subject of study. For instance, the degradation of different dichloroaniline (DCA) isomers can proceed through distinct pathways. One study reported that while 3,4- and 3,5-DCA are degraded via the formation of the corresponding dichloroacetanilides, other isomers like 2,3-, 2,4-, and 2,5-DCA are degraded through the formation of dichloroaminophenol metabolites. researchgate.netmicrobiologyresearch.org Specifically, Bacillus megaterium IMT21 has been shown to mineralize 2,5-DCA. microbiologyresearch.org This suggests that a potential microbial degradation pathway for this compound in environmental matrices like soil and water could involve an initial hydrolysis to 2,5-dichloroaniline (B50420), followed by further degradation.

The degradation of related compounds is often initiated by enzymatic actions such as those from dioxygenases, which introduce hydroxyl groups onto the aromatic ring, making it more susceptible to cleavage. frontiersin.org The resulting intermediates are then channeled into central metabolic pathways. frontiersin.org

Enzymatic Hydrolysis and Metabolite Identification (e.g., Dichloroanilines, Dichloroaminophenols)

Enzymatic hydrolysis is a key initial step in the breakdown of acetanilide (B955) compounds. Acylamidases are enzymes capable of hydrolyzing the amide bond in acylanilides, releasing the corresponding aniline (B41778) and a carboxylic acid. regulations.gov In the case of this compound, enzymatic hydrolysis would yield 2,5-dichloroaniline and acetic acid.

Studies on other dichloroaniline isomers have identified several types of metabolites. For 3,5-dichloroaniline (B42879) (3,5-DCA), proposed biotransformation pathways include N-oxidation, N-acetylation, and phenyl ring oxidation. mdpi.comnih.gov N-acetylation of 3,5-DCA leads to the formation of 3,5-dichloroacetanilide (3,5-DCAA). mdpi.comnih.gov Phenyl ring oxidation can result in the formation of aminodichlorophenols, such as 2-amino-4,6-dichlorophenol (B1218851) and 4-amino-2,6-dichlorophenol. nih.gov

Based on the degradation pathways of its isomers, the potential metabolites of this compound could include:

2,5-Dichloroaniline (2,5-DCA): Formed through enzymatic hydrolysis of the amide bond.

2,5-Dichloroaminophenols: Formed through subsequent oxidation of the aromatic ring of 2,5-dichloroaniline.

The following table summarizes the degradation pathways observed for different dichloroaniline isomers, which can be used to infer the potential pathways for this compound.

| Isomer | Primary Degradation Pathway | Key Metabolites | Reference |

| 2,3-Dichloroaniline | Dichloroaminophenol formation | Dichloroaminophenols | researchgate.netmicrobiologyresearch.org |

| 2,4-Dichloroaniline (B164938) | Dichloroaminophenol formation | Dichloroaminophenols | researchgate.netmicrobiologyresearch.org |

| 2,5-Dichloroaniline | Dichloroaminophenol formation | Dichloroaminophenols | researchgate.netmicrobiologyresearch.org |

| 3,4-Dichloroaniline (B118046) | Dichloroacetanilide formation | 3,4-Dichloroacetanilide | researchgate.netmicrobiologyresearch.org |

| 3,5-Dichloroaniline | Dichloroacetanilide formation | 3,5-Dichloroacetanilide | researchgate.netmicrobiologyresearch.orgmdpi.com |

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes, such as photolysis and hydrolysis.

Photolytic Degradation Processes

Hydrolytic Stability and Pathways

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of acetanilides towards hydrolysis can be influenced by the substitution pattern on the aromatic ring. While specific data on the hydrolytic stability of this compound is scarce, studies on other isomers provide some insights. For example, one study indicated that the rate of hydrolysis of 3',4'-dichloroacetanilide was about 70% that of the unsubstituted acetanilide. This suggests that the presence and position of chlorine atoms on the phenyl ring can affect the susceptibility of the amide bond to cleavage. The hydrolysis of this compound would result in the formation of 2,5-dichloroaniline and acetic acid.

Degradation Kinetics and Environmental Fate Modeling

There is a lack of specific studies on the degradation kinetics and environmental fate modeling of this compound. However, the fate of related compounds like 3,4-dichloroaniline has been studied in sediment-water systems, where mineralization to carbon dioxide and the formation of non-extractable residues were observed. researchgate.net Minor metabolites such as 3,4-dichloroacetanilide and 3,3′,4,4′-tetrachloroazobenzene were also identified. researchgate.net

Environmental fate models are computational tools used to predict the movement and transformation of chemicals in the environment. nih.gov These models consider various environmental compartments such as soil, water, and air, and incorporate data on a chemical's physical-chemical properties and its susceptibility to degradation processes. nih.gov Due to the lack of specific experimental data for this compound, any environmental fate modeling would have to rely on data from structurally similar compounds, which introduces a degree of uncertainty.